molecular formula C23H28O3 B11945051 2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone CAS No. 5341-00-4

2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone

Cat. No.: B11945051
CAS No.: 5341-00-4
M. Wt: 352.5 g/mol
InChI Key: IFXSMZUKQQEJIZ-UHFFFAOYSA-N
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Description

2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone is a complex organic compound with a unique structure that combines a decahydro-2-naphthalenyl group with a hydroxynaphthoquinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Decahydro-2-naphthalenyl Group: This step involves the hydrogenation of naphthalene to produce decahydronaphthalene.

    Attachment of the Propyl Chain: The decahydro-2-naphthalenyl group is then reacted with a propyl halide under basic conditions to form the 3-decahydro-2-naphthalenylpropyl intermediate.

    Coupling with Hydroxynaphthoquinone: The final step involves coupling the intermediate with 3-hydroxynaphthoquinone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The quinone moiety can be reduced to form a hydroquinone derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.

    Pathways Involved: It may affect pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-decahydro-2-naphthalenylpropyl)-3-hydroxynaphthoquinone is unique due to its combination of a decahydro-2-naphthalenyl group with a hydroxynaphthoquinone moiety, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

5341-00-4

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

3-[3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)propyl]-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C23H28O3/c24-21-18-9-3-4-10-19(18)22(25)23(26)20(21)11-5-6-15-12-13-16-7-1-2-8-17(16)14-15/h3-4,9-10,15-17,24H,1-2,5-8,11-14H2

InChI Key

IFXSMZUKQQEJIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(CCC2C1)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O

Origin of Product

United States

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